Product packaging for Chlorocyclooctane(Cat. No.:CAS No. 1556-08-7)

Chlorocyclooctane

Cat. No.: B075050
CAS No.: 1556-08-7
M. Wt: 146.66 g/mol
InChI Key: LDOZEEFSUYHNPM-UHFFFAOYSA-N
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Description

Chlorocyclooctane is a valuable monofunctional alkyl halide building block prized for its medium-sized, conformationally flexible eight-membered ring. This structural motif introduces significant strain and unique steric properties into molecular frameworks, making it a critical intermediate in synthetic organic chemistry. Its primary research applications include serving as a key electrophile in nucleophilic substitution reactions (SN1/SN2) to introduce the cyclooctyl moiety, which can act as a steric test probe or a conformational constraint in drug discovery. Furthermore, it is utilized in the synthesis of novel macrocyclic compounds, polymers, and as a precursor for other cyclooctyl derivatives via functional group interconversion, such as the preparation of Grignard reagents (cyclooctylmagnesium chloride). The ring strain inherent to the cyclooctane system also facilitates ring-expansion and ring-opening polymerization studies, contributing to the development of advanced materials with tailored physical properties. Researchers leverage this compound to explore structure-activity relationships, develop new catalytic methodologies for challenging C-C and C-X bond formations, and engineer molecular architectures in supramolecular chemistry. This compound is provided with high purity to ensure reproducibility and reliability in sensitive research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15Cl B075050 Chlorocyclooctane CAS No. 1556-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorocyclooctane
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InChI

InChI=1S/C8H15Cl/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LDOZEEFSUYHNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90165915
Record name Chlorocyclooctane
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Molecular Weight

146.66 g/mol
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CAS No.

1556-08-7
Record name Chlorocyclooctane
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Record name Chlorocyclooctane
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Record name Chlorocyclooctane
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Synthetic Methodologies and Preparation Routes of Chlorocyclooctane and Its Derivatives

Direct Halogenation Approaches for Chlorocyclooctane Synthesis

Direct halogenation represents a primary strategy for the introduction of a chlorine atom onto the cyclooctane (B165968) framework. This can be accomplished through the chlorination of unsaturated substrates like cyclooctene (B146475) and cyclooctadiene, or via the direct substitution of a hydrogen atom in cyclooctane through a radical pathway.

Chlorination of Cyclooctene and Cyclooctadiene Substrates

The presence of a double bond in cyclooctene and cyclooctadiene provides a reactive site for the addition of chlorine. This process can proceed through either an electrophilic addition or a radical mechanism, depending on the reaction conditions and the chlorinating agents used.

The electrophilic addition of chlorine to cyclooctene typically proceeds through the formation of a cyclic chloronium ion intermediate. The reaction is initiated by the polarization of the chlorine molecule as it approaches the electron-rich double bond of cyclooctene. This induced dipole allows one of the chlorine atoms to act as an electrophile, which is attacked by the π-electrons of the double bond. This attack leads to the formation of a three-membered ring intermediate, the chloronium ion, and a chloride ion. The subsequent nucleophilic attack by the chloride ion on one of the carbon atoms of the chloronium ion from the anti-face opens the ring to yield a vicinal dithis compound with anti-stereochemistry.

In a specific example, the hydrochlorination of cyclooctene using 35% hydrochloric acid mediated by silica gel at 0-20°C for 48 hours has been reported to produce this compound in high yield. chemicalbook.com

ReactantReagentConditionsProductYield
Cyclooctene35% Hydrochloric acid, Silica gel0-20°C, 48 hThis compound88% chemicalbook.com

This table summarizes the synthesis of this compound via hydrochlorination of cyclooctene.

The chlorination of cyclooctane can also be achieved through a free-radical chain reaction, typically initiated by heat or UV light. pearson.com This process involves three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). pearson.com

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two chlorine radicals to form a chlorine molecule, the combination of a cyclooctyl radical and a chlorine radical to form this compound, or the combination of two cyclooctyl radicals. pearson.com

Cyclooctane, like other saturated hydrocarbons, readily undergoes free radical halogenation. wikipedia.org

Various chlorinating agents have been employed for the chlorination of cyclooctene and cyclooctadiene. Antimony pentachloride (SbCl₅) has been shown to react with 3-chlorocyclopropene to form a stable salt, demonstrating its strong electrophilic nature. doubtnut.com While not directly on cyclooctene, this highlights its potential as a chlorinating agent. Other reagents such as vanadium tetrachloride (VCl₄), selenium tetrachloride (SeCl₄), iodobenzene dichloride (PhICl₂), and phosphorus pentachloride (PCl₅) are also capable of chlorinating unsaturated systems. The use of tert-butyl hypochlorite in the presence of a radical initiator like di-tert-butylperoxide can also be used for the free radical chlorination of cycloalkanes. oregonstate.edu

Synthesis of this compound via Halogen Exchange Reactions

The Finkelstein reaction provides a valuable method for the synthesis of alkyl halides, including this compound, through halogen exchange. adichemistry.comiitk.ac.inwikipedia.orgbyjus.comorganic-chemistry.org This Sₙ2 reaction involves treating an alkyl halide with a metal halide salt in a suitable solvent. adichemistry.combyjus.com

To synthesize this compound, a common starting material would be bromocyclooctane or iodocyclooctane. The reaction would involve treating the starting halocyclooctane with a chloride salt, such as sodium chloride or lithium chloride, in a solvent like acetone or dimethylformamide (DMF). iitk.ac.inwikipedia.org The success of the reaction is driven by the differential solubility of the halide salts in the solvent. For example, if bromocyclooctane is treated with sodium chloride in acetone, the less soluble sodium bromide precipitates out of the solution, driving the equilibrium towards the formation of this compound. adichemistry.comwikipedia.org

The reaction proceeds via a backside nucleophilic attack of the chloride ion on the carbon atom bonded to the leaving halogen. This results in an inversion of stereochemistry at the reaction center. The rate of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group (I > Br > Cl), the nucleophilicity of the incoming halide, and the stability of the newly formed carbon-halogen bond. adichemistry.com

A modified version of the Finkelstein reaction involves the conversion of cyclooctanol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Subsequent treatment with a chloride salt can then yield this compound. adichemistry.com

Starting MaterialReagentSolventProduct
BromocyclooctaneNaClAcetoneThis compound
IodocyclooctaneLiClDMFThis compound
Cyclooctyl tosylateNaClAcetoneThis compound

This table illustrates potential halogen exchange reactions for the synthesis of this compound.

Preparation of this compound from Functionalized Cyclooctane Precursors

The synthesis of this compound can be effectively achieved by starting with cyclooctane rings that already possess functional groups. These precursors, such as cyclooctanols and cyclooctanetriols, provide reactive sites for the controlled introduction of a chlorine atom.

Derivatization from Cyclooctanols through Hydrolysis of Epoxides with Hydrogen Chloride

A key method for synthesizing this compound derivatives involves the ring-opening of cyclooctane epoxides. Specifically, new chlorocyclooctanetriols can be produced stereospecifically through the hydrolysis of the corresponding epoxides. researchgate.net This reaction is typically carried out using hydrogen chloride (HCl) gas dissolved in a solvent like methanol (B129727). researchgate.net

The underlying mechanism is an acid-catalyzed nucleophilic ring-opening. openstax.org The process begins with the protonation of the epoxide's oxygen atom by the acid, which makes the epoxide more electrophilic and creates a good leaving group (a hydroxyl group). openstax.orgbyjus.com The chloride ion (Cl⁻), acting as a nucleophile, then attacks one of the carbon atoms of the protonated epoxide. libretexts.org This attack occurs from the backside, in a manner similar to an S_N2 reaction, leading to an inversion of stereochemistry at the site of attack and resulting in a trans configuration of the chloro and hydroxyl groups. openstax.orglibretexts.org

The regioselectivity of the nucleophilic attack depends on the structure of the epoxide. openstax.org

If the epoxide carbons are primary or secondary, the chloride ion preferentially attacks the less substituted carbon. openstax.orglibretexts.org

If one of the epoxide carbons is tertiary, the attack occurs primarily at the more substituted carbon, a result that has some S_N1 character. openstax.orglibretexts.org

This method provides a reliable route to trans-halohydrins from epoxides. openstax.org

Conversion from Cyclic Sulfates of Cyclooctanetriols

Cyclic sulfates derived from cyclooctanetriols serve as excellent precursors for the synthesis of this compound derivatives. These cyclic sulfates are highly reactive intermediates that can undergo nucleophilic ring-opening reactions. unirioja.esbeilstein-journals.org The process is analogous to the ring-opening of epoxides but cyclic sulfates are often found to be superior in terms of reactivity and selectivity. unirioja.es

The synthesis begins with the conversion of a diol into a cyclic sulfite using thionyl chloride, which is then oxidized to the corresponding cyclic sulfate. unirioja.esbeilstein-journals.org The resulting cyclic sulfate is then reacted with a chloride nucleophile. While research has detailed this reaction with azide (B81097) nucleophiles (NaN₃), the principle extends to chloride sources like lithium chloride. beilstein-journals.orgactachemscand.org The nucleophilic chloride ion attacks one of the electrophilic carbon atoms of the cyclic sulfate, leading to the opening of the ring and the formation of a this compound derivative with a sulfate ester group, which is subsequently hydrolyzed. beilstein-journals.org This reaction proceeds stereospecifically, allowing for precise control over the stereochemistry of the final product. researchgate.net

The reaction conditions for nucleophilic displacement on related cyclic sulfites typically involve heating the substrate in a solvent like dimethylformamide (DMF) with a suitable nucleophilic salt. actachemscand.org

Table 1: Nucleophilic Ring-Opening of Cyclic Sulfites with Chloride

Precursor Nucleophile Solvent Product(s) Total Yield
Cyclic sulfite of 1-phenyl-1,2-propanediol Lithium chloride DMF (S,R)- and (R,R)-1-chloro-1-phenyl-2-propanol 62%

Data compiled from a study on nucleophilic ring-opening of various cyclic sulfites. actachemscand.org

Dehydrohalogenation Reactions Leading to Chlorocyclooctene Isomers

Chlorocyclooctene isomers can be synthesized through dehydrohalogenation, an elimination reaction where a hydrogen atom and a halogen atom are removed from adjacent carbons in a di- or poly-halogenated cyclooctane precursor. libretexts.org This reaction is typically achieved by treating the substrate with a strong base. youtube.com

The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism. youtube.com The E2 reaction is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), while simultaneously the leaving group departs and a double bond forms. pearson.com For the E2 reaction to occur efficiently, the proton being abstracted and the leaving group must be in an anti-periplanar conformation. youtube.comlibretexts.org In a cyclooctane ring, this translates to a requirement for both the hydrogen and the chlorine to be in axial-like positions and on opposite sides of the ring plane. libretexts.org The choice of base and reaction conditions, such as using a non-nucleophilic, sterically hindered base and high temperatures, can favor elimination over competing substitution reactions. youtube.com

Catalytic Synthesis Methods for this compound Production

Catalytic methods offer efficient and often more environmentally friendly routes to this compound by enabling direct C-H bond chlorination or by facilitating reactions under milder conditions.

Transition Metal Catalyzed Chlorination Reactions

The direct chlorination of saturated hydrocarbons like cyclooctane presents a significant chemical challenge due to the low reactivity of C-H bonds. acs.org Transition metal catalysis provides a powerful tool to overcome this challenge, enabling the selective functionalization of these inert bonds. mdpi.com

A notable method involves using trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of first-row transition metal salt catalysts. acs.orgacs.org A comprehensive study screened various transition metal ions, including V(IV), Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), for their catalytic activity in the chlorination of cyclic alkanes. acs.org Among these, copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) demonstrated the highest catalytic activity. acs.org

The reaction is typically performed in acetonitrile as a solvent. By heating the reaction mixture, significant yields of the monochlorinated product can be achieved. For example, the chlorination of cycloheptane, a close analog of cyclooctane, yielded 44.6% chlorocycloheptane at 75 °C. acs.org While effective, higher temperatures can sometimes reduce selectivity by promoting the formation of dichlorinated byproducts. acs.org

Table 2: Copper-Catalyzed Chlorination of Saturated Hydrocarbons with TCCA

Substrate Catalyst Temperature (°C) Yield of Monochloride (%)
Cyclohexane Cu(ClO₄)₂·6H₂O 75 42.1 ± 0.6
Cycloheptane Cu(ClO₄)₂·6H₂O 75 44.6 ± 0.7
n-Hexane Cu(ClO₄)₂·6H₂O 75 22.7 ± 0.6

Data from a study on eco-friendly chlorination of saturated hydrocarbons. acs.org

Application of Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. operachem.com This methodology can be applied to the synthesis of this compound, for example, in nucleophilic substitution reactions where a cyclooctane precursor in an organic solvent reacts with a chloride salt from an aqueous solution. researchgate.net

A typical PTC system for a nucleophilic substitution to produce this compound would involve reacting a suitable cyclooctane precursor (e.g., cyclooctyl methanesulfonate or cyclooctyl bromide) dissolved in an organic solvent (like toluene) with an aqueous solution of a chloride salt (e.g., sodium chloride). The key component is the phase-transfer catalyst, often a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide or Aliquat 336. operachem.comphasetransfer.com

The mechanism involves the catalyst's cation pairing with the chloride anion from the aqueous phase. This new, more lipophilic ion pair (e.g., [Q⁺Cl⁻]) can then migrate across the phase boundary into the organic phase. operachem.com In the organic phase, the chloride ion is poorly solvated and thus highly nucleophilic, allowing it to efficiently react with the cyclooctane substrate to form this compound. operachem.com The catalyst cation then returns to the aqueous phase to repeat the cycle. PTC offers numerous advantages, including the use of inexpensive inorganic salts, milder reaction conditions, and often higher yields compared to homogeneous reactions. crdeepjournal.orgacsgcipr.org

Continuous Flow Methodologies for the Preparation of this compound Intermediates

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering advantages in safety, efficiency, and scalability over traditional batch processes. flinders.edu.aursc.orgbeilstein-journals.org The application of this technology to the preparation of this compound intermediates has been demonstrated, particularly in the context of producing functionalized cyclooctene monomers for ring-opening metathesis polymerization (ROMP). rsc.orgrsc.org

A notable application involves the synthesis of 5-thio-6-chlorocyclooctene compounds from cyclooctadiene. rsc.orgrsc.org This process addresses the challenges associated with handling reactive and unstable intermediates, such as thienyl chlorides, by generating and using them in situ within a closed-loop flow system. rsc.orgrsc.org The unpleasant odor and explosive nature of thienyl chloride species make flow processes a significantly safer and more practical alternative to batch procedures. rsc.org

Researchers have developed a two-step continuous flow method for the unsymmetrical difunctionalization of cyclooctadiene. rsc.org This system allows for the safe handling of the reactive thienyl chloride intermediate, which is generated in the first stage and immediately reacted with cyclooctadiene in the second stage. rsc.org

To further streamline the synthesis, a three-step continuous-flow setup has also been developed. rsc.orgrsc.org This integrated system can reduce reaction times significantly due to efficient heat transfer under flow conditions. For example, a reaction that might take longer in a batch process was completed in 20 minutes, affording the desired product in a 66% isolated yield. rsc.orgrsc.org

The general approach for the two-step synthesis of a 5-thio-6-chlorocyclooctene intermediate is outlined below:

StepReagents & ConditionsReactor SetupOutcome
1 Thiol, N-ChlorosuccinimideTubing reactor (R1) at 0 °CIn situ generation of reactive thienyl chloride intermediate. rsc.org
2 CyclooctadieneSecond tubing reactor (R2) at -20 °CDifunctionalization of the C=C double bond to yield the 5-thio-6-chlorocyclooctene product. rsc.org

This continuous flow approach not only enhances safety but also allows for the efficient synthesis of a library of functionalized cyclooctene monomers, which are valuable precursors for the development of new polymeric materials. rsc.orgrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry is crucial for optimizing the yield and purity of the this compound intermediates. rsc.orgyoutube.com

Reaction Mechanisms and Reactivity Profiles of Chlorocyclooctane

Nucleophilic Substitution Reactions of Chlorocyclooctane

Nucleophilic substitution reactions of this compound involve the replacement of the chlorine atom by a nucleophile. The pathway of this substitution, whether it be S(_N)1 or S(_N)2, is influenced by factors such as the solvent, the nature of the nucleophile, and the potential for neighboring group participation.

Investigation of S(_N)1 Reaction Pathways

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this intermediate and the ionizing power of the solvent. tdl.orgmasterorganicchemistry.com In the case of this compound, which is a secondary alkyl halide, the formation of a secondary cyclooctyl carbocation is a key step in the S(_N)1 pathway.

Solvolysis reactions, where the solvent acts as the nucleophile, are often used to study S(_N)1 mechanisms. For instance, the solvolysis of this compound in polar protic solvents like aqueous ethanol (B145695) would proceed via an S(_N)1 mechanism. stackexchange.comlibretexts.org The reaction rate is determined by the slow step of C-Cl bond cleavage to form the cyclooctyl carbocation. tdl.org The stability of this carbocation is a crucial factor; more stable carbocations lead to faster reaction rates. stackexchange.com

A comparative study on the solvolysis of this compound and 5-chloro-oxacyclooctane highlights the factors influencing S(_N)1 reactivity. It was observed that 5-chloro-oxacyclooctane reacts significantly faster. This rate enhancement is attributed to neighboring group participation by the oxygen atom, which stabilizes the developing positive charge through an intramolecular S(_N)2-like attack, forming a bicyclic oxonium ion intermediate. This demonstrates that while this compound can undergo S(_N)1 reactions, its reactivity can be significantly altered by the presence of internal nucleophiles.

The stereochemical outcome of an S(_N)1 reaction at a chiral center typically leads to racemization, as the planar carbocation intermediate can be attacked by the nucleophile from either face. kirsoplabs.co.ukresearchgate.net However, complete racemization is not always observed, with a slight excess of the inversion product often resulting from the formation of an ion-pair between the carbocation and the leaving group, which can shield one face of the carbocation from the incoming nucleophile. kirsoplabs.co.uk

Table 1: Factors Influencing S(_N)1 Reactions of this compound

Factor Influence on S(_N)1 Pathway
Substrate Structure Secondary halide, can form a secondary carbocation.
Solvent Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring the S(_N)1 mechanism. libretexts.org
Leaving Group The chloride ion is a reasonably good leaving group.
Nucleophile The strength of the nucleophile does not affect the rate of an S(_N)1 reaction, as it is not involved in the rate-determining step. researchgate.net
Neighboring Groups The absence of participating neighboring groups in this compound itself means its S(_N)1 reactivity is a baseline for comparison.

Phase-Transfer Catalyzed Nucleophilic Substitution (e.g., Conversion to Cyanocyclooctane)

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly useful for nucleophilic substitution reactions where an inorganic salt (the source of the nucleophile) is soluble in water but not in the organic solvent that dissolves the alkyl halide.

The conversion of this compound to cyanocyclooctane is a classic example of a reaction that can be efficiently carried out using phase-transfer catalysis. In this reaction, this compound is dissolved in an organic solvent, while the nucleophile, cyanide (CN), is typically provided as an aqueous solution of sodium or potassium cyanide.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, (n-Bu)(_4)NBr), facilitates the reaction. The lipophilic cation of the catalyst transports the cyanide anion from the aqueous phase into the organic phase, forming a more reactive, "naked" cyanide ion pair. This ion pair can then readily react with this compound in the organic phase to yield cyanocyclooctane. The catalyst cation then returns to the aqueous phase to repeat the cycle. This process significantly accelerates the reaction rate compared to the uncatalyzed two-phase system.

Elimination Reactions Leading to Olefin and Allene (B1206475) Formation

Elimination reactions of this compound result in the formation of alkenes, primarily cyclooctene (B146475), through the removal of a hydrogen atom and the chlorine atom from adjacent carbons. The mechanism of elimination, either E1 or E2, depends on the reaction conditions, particularly the strength of the base and the solvent.

E1 Mechanism Studies

The E1 (Elimination Unimolecular) mechanism, much like the S(_N)1 mechanism, proceeds through a carbocation intermediate. masterorganicchemistry.com It is a two-step process where the first step, the formation of the cyclooctyl carbocation, is the slow, rate-determining step. masterorganicchemistry.com The second step involves the abstraction of a proton from a carbon adjacent to the carbocation by a weak base (often the solvent) to form the double bond.

E1 reactions are typically favored under conditions that also favor S(_N)1 reactions: a good leaving group, a substrate that can form a stable carbocation, and a polar, non-basic solvent. masterorganicchemistry.com For this compound, E1 elimination will compete with S(_N)1 substitution, especially at higher temperatures. The regioselectivity of E1 reactions generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In the case of this compound, the only product of simple elimination is cyclooctene.

E2 Mechanism Studies

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. scribd.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.

E2 reactions are favored by strong, concentrated bases and are often run in less polar solvents. scribd.com The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group.

The dehydrochlorination of this compound with a strong base, such as potassium hydroxide (B78521) in ethanol, is a typical example of an E2 reaction that produces cyclooctene. scribd.com The use of a bulky base, such as potassium tert-butoxide (t-BuOK), can influence the regioselectivity of the elimination in substrates where different alkene products are possible. masterorganicchemistry.comquora.commasterorganicchemistry.com While Zaitsev's rule generally predicts the formation of the more substituted alkene, bulky bases tend to favor the formation of the less substituted (Hofmann) product due to steric hindrance. masterorganicchemistry.comquora.commasterorganicchemistry.com In the case of this compound, since only one alkene product (cyclooctene) can be formed, the choice of base primarily affects the reaction rate and the competition with substitution.

Under certain conditions, elimination reactions can lead to the formation of allenes, which are compounds containing two cumulative double bonds (C=C=C). The formation of cyclic allenes can occur through the dehydrohalogenation of vinylic halides or gem-dihalocyclopropanes. wikipedia.orgmetu.edu.tr For instance, the treatment of a vinylic halide like 1-chlorocyclooctene with a strong base could potentially lead to the formation of 1,2-cyclooctadiene, a strained cyclic allene. ualberta.ca While the direct conversion of this compound to an allene is not a standard reaction, it highlights the potential for more complex elimination pathways under specific conditions.

Table 3: Comparison of E1 and E2 Mechanisms for this compound

Feature E1 Mechanism E2 Mechanism
Rate Law Rate = k[this compound] Rate = k[this compound][Base]
Base Strength Weak base (e.g., H(_2)O, ROH) Strong base (e.g., OH(^{-}), OR(^{-}), t-BuOK)
Solvent Polar protic Less polar solvents can be used
Intermediate Carbocation None (concerted transition state)
Regioselectivity Zaitsev's rule (forms the more stable alkene) Zaitsev's rule (with small bases), Hofmann product (with bulky bases)
Stereochemistry No specific requirement Requires anti-periplanar geometry
Competition Competes with S(_N)1 Competes with S(_N)2

Formation of Cyclic Allenes (e.g., 1,2-cyclooctadiene from chlorocyclooctene)

The synthesis of strained cyclic allenes, such as 1,2-cyclooctadiene, can be achieved through the dehydrohalogenation of a vinyl halide like 1-chlorocyclooctene. This elimination reaction is typically induced by a strong base.

The existence of 1,2-cyclooctadiene as a transient intermediate was first described in 1961. ualberta.ca When 1-chlorocyclooctene is treated with a potent base like sodium amide (NaNH₂), a dehydrohalogenation process occurs, leading to the formation of a dimer. ualberta.ca This dimer is believed to originate from the transient allene, 1,2-cyclooctadiene. ualberta.ca Later research confirmed the generation of 1,2-cyclooctadiene under similar conditions, successfully trapping the allene with 1,3-diphenylisobenzofuran. ualberta.ca

The mechanism involves the abstraction of an allylic proton by the strong base, followed by the elimination of the chloride ion to form the allene. The high reactivity and strain of the 1,2-cyclooctadiene often lead to rapid dimerization or reaction with other trapping agents present in the mixture. ualberta.caualberta.ca

Radical Reaction Pathways Involving this compound

This compound can participate in radical reactions, which proceed through a series of steps involving highly reactive radical intermediates.

Free Radical Chain Mechanisms and Intermediates

The free-radical chlorination of cyclooctane (B165968) to produce this compound is a classic example of a radical chain mechanism. yale.edu This process can be broken down into three main stages: initiation, propagation, and termination. libretexts.orglibretexts.orgsavemyexams.com

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step typically requires an input of energy, such as ultraviolet (UV) light. libretexts.orglibretexts.orgsavemyexams.com

Propagation: This stage consists of a self-sustaining cycle of reactions. libretexts.org

A chlorine radical abstracts a hydrogen atom from cyclooctane, forming a cyclooctyl radical (•C₈H₁₅) and a molecule of hydrogen chloride (HCl). yale.edu

The cyclooctyl radical then reacts with another chlorine molecule to yield this compound (C₈H₁₅Cl) and a new chlorine radical, which can then continue the chain reaction. libretexts.orglumenlearning.com

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.orglibretexts.org This can occur through the combination of two cyclooctyl radicals, two chlorine radicals, or a cyclooctyl radical and a chlorine radical. libretexts.org

The stability of the radical intermediate plays a role in the regioselectivity of the reaction. For substituted cyclooctanes, hydrogen abstraction will preferentially occur at the carbon atom that forms the most stable radical (tertiary > secondary > primary). lumenlearning.com

Oxidative Functionalization Reactions (e.g., with CrO₂Cl₂)

The oxidation of cyclooctane and its derivatives with chromyl chloride (CrO₂Cl₂) is a notable example of oxidative functionalization that proceeds through a radical pathway. researchgate.netrsc.org This reaction, often referred to as the Etard reaction, involves the conversion of a C-H bond to a C-O or C-Cl bond. sci-hub.sebyjus.com

Kinetic studies and product analysis provide strong evidence that the reaction is initiated by the transfer of a hydrogen atom from the cycloalkane to the chromyl chloride. researchgate.netsci-hub.se This generates a cyclooctyl radical and a chromium intermediate. rsc.orgsci-hub.sesci-hub.se The rate of this hydrogen atom transfer is influenced by the strength of the C-H bond being broken. rsc.org

Once formed, the cyclooctyl radical is rapidly trapped by the oxidizing chromium species through several possible pathways: researchgate.net

Chlorine atom abstraction: The radical abstracts a chlorine atom from a chromium-containing species to form this compound. researchgate.netresearchgate.net

Formation of a C-O bond: The radical combines with an oxygen atom from the chromium reagent, which upon hydrolysis, can lead to oxygenated products like cyclooctanone. researchgate.net

Transfer of a second hydrogen atom: This can lead to the formation of an alkene. researchgate.net

Transannular Interactions and Rearrangements within the Cyclooctane Ring

The eight-membered ring of cyclooctane is conformationally flexible, which allows for proximity between non-adjacent atoms. This proximity facilitates transannular interactions, leading to unique cyclization reactions and hydrogen shifts that are characteristic of medium-sized rings. colab.wsresearcher.life

Transannular Cyclization Reactions

Transannular cyclizations involve the formation of a new bond across the ring, leading to bicyclic structures. researcher.lifenih.gov In reactions involving this compound or its precursors, the generation of a reactive intermediate, such as a carbocation or a radical, at one position on the ring can trigger an intramolecular attack from another part of the ring.

For example, the chlorination of 1,5-cyclooctadiene (B75094) with antimony pentachloride (SbCl₅) results in the formation of endo- and exo-2,anti-8-dichlorobicyclo[3.2.1]octanes. oup.com This reaction proceeds through a transannular cyclization. Similarly, the acetylation of 1,5-cyclooctadiene can yield 2-acetyl-6-chlorobicyclo[3.3.0]octane. researchgate.net These reactions highlight how the introduction of a chlorine atom or the generation of a reactive site can initiate a cascade that results in a bicyclic product. nih.gov Cyclooctane-1,5-dione, a related compound, also undergoes transannular cyclization when treated with various diamines. rsc.org

The specific bicyclic system formed, such as bicyclo[3.3.0]octane or bicyclo[3.2.1]octane, depends on the positions of the interacting atoms and the reaction conditions. nih.govoup.com

Transannular Hydrogen Shift Phenomena

Transannular hydrogen shifts are another consequence of the close spatial relationship between atoms in the cyclooctane ring. acs.org In these rearrangements, a hydrogen atom moves from one carbon atom to a non-adjacent, positively charged carbon atom across the ring. acs.orguni-due.de

These shifts are particularly prevalent in carbocationic intermediates, which can be generated from this compound via solvolysis or reaction with a Lewis acid. For instance, solvolysis studies of cyclooctyl derivatives have shown that 1,5-hydride shifts are common. rsc.orgrsc.org The cyclooctyl cation itself has been characterized as a µ-hydrido-bridged species, indicating a strong interaction between a hydrogen atom and a carbocation center across the ring. acs.orgcdnsciencepub.com

The chlorination of cis-cyclooctene with antimony pentachloride (SbCl₅) provides a clear example of a reaction accompanied by a transannular hydrogen shift, yielding a mixture of trans- and cis-1,4-dichlorocyclooctanes. oup.com The formation of the 1,4-disubstituted product instead of the expected 1,2-dichloro derivative is explained by an initial electrophilic attack on the double bond to form a carbocation, which then undergoes a 1,4- or 1,5-hydride shift before being trapped by a chloride ion. oup.com The favorability of 1,5-hydride shifts over other possibilities like 1,4-shifts is often dictated by the conformational preferences of the cyclooctane ring, which bring the C1 and C5 positions into close proximity. cdnsciencepub.com

Stereochemical Investigations of Chlorocyclooctane and Its Derivatives

Stereoisomerism and Chirality in Chlorocyclooctane Systems

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. libretexts.org In this compound and its derivatives, this isomerism arises from the presence of chiral centers and the geometric constraints of the cyclic structure. libretexts.orgscribd.com A carbon atom is considered a chiral center when it is bonded to four different groups. chemistrysteps.com For monosubstituted this compound, the carbon atom bearing the chlorine is a chiral center, making the molecule chiral. For polysubstituted derivatives like dithis compound, multiple chiral centers can exist, leading to a greater number of possible stereoisomers. simons-rock.edupressbooks.pub The maximum number of stereoisomers for a compound with 'n' chiral centers is generally 2^n, although molecular symmetry can sometimes reduce this number. pressbooks.pubdoubtnut.com

The stereoisomers of this compound derivatives can be classified as either enantiomers or diastereomers. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.orgpressbooks.pubbyjus.com

In the case of dichlorocyclooctanes, numerous stereoisomers are possible. For example, there are 12 potential isomers of dithis compound, encompassing various constitutional and stereoisomeric forms. simons-rock.edu These can be broadly categorized:

Constitutional Isomers : Differ in the position of the chlorine atoms (e.g., 1,2-dithis compound vs. 1,4-dithis compound).

Diastereomers : For a given constitutional isomer, such as 1,4-dithis compound, cis and trans isomers exist. These are diastereomers because they are not mirror images of each other. oup.comkyoto-u.ac.jp Similarly, the addition of chlorine to cyclooctene (B146475) yields trans-1,2-dithis compound, which is a diastereomer of the cis form. bsmi.uzcolumbia.edu182.160.97

Enantiomers : The trans isomers, such as (1R,2R)-trans-1,2-dithis compound and (1S,2S)-trans-1,2-dithis compound, are a pair of enantiomers. simons-rock.edu Depending on the substitution pattern, cis isomers can also exist as an enantiomeric pair or as a single, achiral meso compound if a plane of symmetry is present.

The table below illustrates the relationship between different stereoisomers for a generic disubstituted cyclooctane (B165968).

Isomer RelationshipDescriptionExample (for 1,X-Dithis compound)
Enantiomers Non-superimposable mirror images.(1R,2R)-trans-1,2-dithis compound and (1S,2S)-trans-1,2-dithis compound. simons-rock.edu
Diastereomers Stereoisomers that are not mirror images.cis-1,4-dithis compound and trans-1,4-dithis compound. oup.comkyoto-u.ac.jp

Medium-sized rings like cyclooctane are notable for their conformational complexity, seeking to minimize angle strain and torsional strain, while also avoiding unfavorable transannular interactions (steric hindrance across the ring). princeton.eduutdallas.edu For the parent cyclooctane, the boat-chair (BC) conformation is generally considered the most stable, with other conformations like the crown and boat-boat being present in smaller amounts at room temperature. princeton.eduresearchgate.net

The introduction of a chlorine atom onto the cyclooctane ring influences its conformational preferences. The substituent will preferentially occupy positions that minimize steric clashes with transannular hydrogens. Low-temperature 13C NMR spectroscopy has been utilized to study the conformational state of this compound. acs.org Furthermore, computational methods such as molecular docking simulations and density functional theory (DFT) have been employed to investigate the likely binding conformations and electronic properties of halogenated cyclooctanes, including this compound. d-nb.inforesearchgate.net These studies help predict the most stable arrangement of the chloro-substituent on the flexible eight-membered ring. d-nb.info The primary goal of the ring is to adopt a conformation that places the bulky substituent in a less sterically hindered position, thus avoiding unfavorable transannular strain. princeton.eduslideshare.net

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis refers to a reaction that preferentially yields one stereoisomer over others. prexams.com Achieving such selectivity is a central goal in modern organic chemistry, particularly for creating compounds with specific biological activities.

The chlorination of cis-cyclooctene can lead to different products depending on the reagent used. For instance, reaction with antimony pentachloride (SbCl5) can produce an isomeric mixture of trans- and cis-1,4-dichlorocyclooctanes, a reaction that involves a transannular hydrogen shift. oup.comkyoto-u.ac.jp In contrast, the addition of molecular chlorine (Cl2) to cyclooctene typically proceeds via anti-addition, resulting in the formation of trans-1,2-dithis compound. columbia.edu182.160.97

Asymmetric synthesis aims to create a chiral compound as a single enantiomer or with a significant excess of one enantiomer, starting from an achiral or racemic precursor. york.ac.uknih.gov The main strategies involve the use of:

Chiral Auxiliaries : A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed. york.ac.uknumberanalytics.com

Chiral Reagents : A stoichiometric amount of a chiral reagent is used to introduce chirality. york.ac.uk

Chiral Catalysts : A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is often the most efficient and atom-economical approach. york.ac.uknumberanalytics.com

These established strategies can be applied to the synthesis of chiral this compound derivatives. For example, the asymmetric hydrochlorination of cyclooctene or related substrates using a chiral catalyst could, in principle, afford enantiomerically enriched this compound. Enzymatic strategies, which utilize the high stereoselectivity of natural enzymes, also represent a powerful approach for asymmetric synthesis. nih.govrsc.org

The ring-opening of epoxides is a versatile and powerful method for stereocontrolled synthesis. mdpi.com Epoxides are susceptible to nucleophilic attack due to significant ring strain, which drives the reaction forward. masterorganicchemistry.comchemistrysteps.com When cyclooctene oxide is used as a starting material, it can be opened with a chloride source to yield a this compound derivative.

The stereochemical outcome of the ring-opening is highly dependent on the reaction conditions:

Basic or Neutral Conditions : Under these conditions, the reaction proceeds via a classic SN2 mechanism. The chloride nucleophile attacks one of the epoxide carbons from the side opposite to the C-O bond (backside attack). masterorganicchemistry.comlibretexts.org This results in an inversion of configuration at the site of attack and leads to the formation of a trans product. For cyclooctene oxide, this would yield trans-2-chlorocyclooctanol. chemistrysteps.comlibretexts.org

Acidic Conditions : In the presence of an acid (like HCl), the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with the nucleophilic attack of the chloride ion. chemistrysteps.com While this reaction has more SN1 character, the result is also a trans product due to the backside attack on the protonated epoxide intermediate. chemistrysteps.comlibretexts.org

In some cases, neighboring groups can participate in the reaction, leading to retention of configuration through the formation of cyclic intermediates like a chloronium ion, although this is more commonly observed in more complex systems. ethz.ch

The general stereochemical pathway for epoxide ring-opening is summarized below.

Reaction ConditionsMechanismStereochemical OutcomeProduct from Cyclooctene Oxide
Basic/Neutral (e.g., Cl⁻) SN2Inversion of configuration (Anti-addition)trans-2-chlorocyclooctanol libretexts.org
Acidic (e.g., HCl) SN2-like on protonated epoxideInversion of configuration (Anti-addition)trans-2-chlorocyclooctanol chemistrysteps.comlibretexts.org

Methodologies for Absolute and Relative Configuration Assignment

Determining the specific three-dimensional structure of a synthesized stereoisomer is crucial. This involves assigning both its relative and absolute configuration.

Relative configuration describes the arrangement of different atoms or groups within a molecule relative to one another. ucalgary.ca For cyclic compounds, this is often described using cis (substituents on the same side of the ring) and trans (substituents on opposite sides) nomenclature. The relative configuration can often be inferred from the reaction mechanism. For example, the anti-addition of Cl₂ to cyclooctene is known to produce the trans-1,2-dithis compound isomer. columbia.edu Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining relative stereochemistry by analyzing chemical shifts and spin-spin coupling constants. researchgate.net

Absolute configuration provides an unambiguous description of the exact spatial arrangement of substituents at a chiral center. ucalgary.cafunaab.edu.ng The Cahn-Ingold-Prelog (CIP) system is the standard method for assigning absolute configuration, labeling each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). chemistrysteps.comlibretexts.org The assignment is based on a set of priority rules, where substituents are ranked according to atomic number. chemistrysteps.comlibretexts.org

Experimentally, the absolute configuration of a chiral molecule can be determined using several methods:

X-ray Crystallography : This is the most definitive method, providing a precise 3D map of the atoms in a crystalline sample. ucalgary.ca

Chiroptical Spectroscopy : Techniques like measuring the optical rotation of a sample and comparing it to a known standard can be used. utdallas.edu

Chemical Correlation : The unknown compound can be chemically converted, without affecting the chiral center, into a compound whose absolute configuration is already known. ucalgary.ca

Theoretical and Computational Chemistry Studies of Chlorocyclooctane

Electronic Structure Theory Applications to Chlorocyclooctane

The electronic structure of a molecule governs its properties and reactivity. Theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within this compound, providing a foundational understanding of its chemical nature. wikipedia.orgwikipedia.org

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems due to its balance of computational cost and accuracy. wikipedia.orgaimspress.com Studies on this compound have utilized DFT methods to explore its structural and electronic properties. researchgate.net

A theoretical investigation of this compound employed the DFT method to elucidate various molecular and electronic properties. researchgate.netresearchgate.net This type of analysis involves using functionals of the spatially dependent electron density to determine the properties of the many-electron system. wikipedia.org DFT calculations are instrumental in predicting ground state properties such as electron density, total energy, and optimized molecular structure. researchgate.net For instance, research on related halogenated cycloalkanes has involved methods like the meta-hybrid functional (M06-2X) and the long-range-separated functional (ωB97XD) to compute and compare properties such as energies and dipole moments. acs.org Such studies provide a detailed picture of how the chlorine substituent influences the electronic environment of the cyclooctane (B165968) ring.

The calculation of global reactivity descriptors is a key application of DFT. researchgate.net These descriptors, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org

Table 1: Conceptual DFT Global Reactivity Descriptors

Descriptor Formula Description
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Represents the tendency of an electron to escape from the system. researchgate.netnih.gov
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures the resistance to a change in electron distribution. researchgate.net
Electrophilicity Index (ω) ω = μ2 / 2η Quantifies the ability of a species to accept electrons. researchgate.netmdpi.com

This table is generated based on principles described in the referenced literature.

Ab initio methods are computational chemistry techniques based on first principles, meaning they solve the electronic Schrödinger equation without using experimental parameters. wikipedia.orgdierk-raabe.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theory for analyzing molecular systems. wikipedia.orgkennesaw.edu

In studies of related halogenated cycloalkanes, ab initio calculations, specifically MP2, have been used alongside DFT methods to provide a comparative validation of the computed results, such as energies and dipole moments. acs.org While computationally more demanding than DFT, ab initio methods are crucial for obtaining highly accurate benchmark data and for systems where standard DFT functionals may have limitations. wikipedia.orgresearchgate.net The application of these methods to this compound allows for a rigorous examination of its electronic structure and properties, providing a deeper understanding of electron correlation effects. lookchem.com

Molecular Geometry Optimization and Conformational Landscapes from Computational Models

The flexible eight-membered ring of cyclooctane allows it to adopt multiple conformations. The presence of a chlorine substituent in this compound further complicates its conformational landscape. Computational models are essential for exploring these possibilities, identifying stable conformers, and determining their relative energies. mdpi.comresearchgate.net

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule. researchgate.net For a flexible molecule like this compound, this process involves starting from various initial geometries and using algorithms to find local and global energy minima on the potential energy surface. upenn.edu This systematic search reveals the preferred three-dimensional structures, or conformers, of the molecule. slideshare.net A study on halogenated and heteroatom-doped cyclooctanes, including this compound, utilized DFT for structural investigation, which inherently involves geometry optimization to locate the most stable conformations. researchgate.net The analysis of the conformational landscape is critical for understanding how the molecule's shape influences its interactions and reactivity. irbbarcelona.org

Reactivity Predictions and Conceptual DFT Descriptors for this compound

Conceptual Density Functional Theory (CDFT) provides a framework for translating electronic structure calculations into chemically intuitive concepts of reactivity. mdpi.comfrontiersin.org By analyzing various descriptors derived from the electron density, CDFT can predict how and where a molecule is likely to react. rsc.orgnih.gov

The Fukui function, f(r), is a key local reactivity indicator in CDFT that describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps to identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. scm.com

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron addition). It is approximated by the LUMO electron density.

f-(r): For electrophilic attack (electron removal). It is approximated by the HOMO electron density.

f0(r): For radical attack.

To apply this concept to individual atoms within a molecule, condensed Fukui functions are calculated. wikipedia.org A recent study on this compound and related compounds explored these reactivity descriptors. researchgate.net

The condensed dual descriptor (Δf) is another powerful tool derived from the Fukui function. It is calculated as the difference between the Fukui function for nucleophilic attack (f+) and electrophilic attack (f-). researchgate.netscm.com

If Δf > 0 , the site is favored for a nucleophilic attack . researchgate.net

If Δf < 0 , the site is favored for an electrophilic attack . researchgate.net

In a theoretical investigation of halogenated cyclooctanes, the condensed dual descriptors were calculated to identify reactive centers. researchgate.netresearchgate.net The study found that for bromocyclooctane, the bromine atom had a large positive Δf value, indicating it as a primary site for nucleophilic attack. researchgate.netacs.org A similar analysis for this compound would reveal the influence of the chlorine atom on the ring's reactivity, pinpointing the most reactive atomic sites. researchgate.netresearchgate.net

By analyzing CDFT descriptors, specific predictions can be made about the electrophilic and nucleophilic sites within this compound. Electrophiles are electron-seeking species, while nucleophiles are nucleus-seeking and donate electrons. beyondbenign.orgquora.com

The prediction of reactive sites relies on the values of the condensed Fukui functions and the condensed dual descriptor. researchgate.netresearchgate.net

Nucleophilic Sites: These are regions of a molecule that readily donate electrons. In CDFT analysis, atoms with high values of f-(r) are predicted to be the most nucleophilic, meaning they are the most likely sites for electrophilic attack. researchgate.net

Electrophilic Sites: These are electron-deficient regions susceptible to receiving electrons. Atoms with high values of f+(r) are identified as the most electrophilic sites, prone to attack by nucleophiles. nih.govresearchgate.net

The analysis of the condensed dual descriptor (Δf) provides a clear and direct way to distinguish between these sites. researchgate.net For this compound, a detailed examination of the Δf values for each atom in the molecule would map out its reactivity. researchgate.netacs.org This allows for the prediction of how this compound will interact with other reagents, guiding the understanding of its chemical behavior in potential reactions. quora.com

Reaction Pathway and Transition State Calculations for this compound Transformations

The study of chemical reactions through computational chemistry provides profound insights into the mechanisms, feasibility, and kinetics of molecular transformations. For this compound, theoretical calculations are essential for mapping out the potential energy surface (PES) of its reactions, such as nucleophilic substitution (SN2) and elimination (E2). These calculations help identify reactants, products, intermediates, and, most critically, transition states—the high-energy saddle points on the PES that represent the energy barrier to a reaction. researchgate.netresearchgate.netlibretexts.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to model these transformations. researchgate.netmdpi.com For a given reaction of this compound, such as a substitution with a halide ion, the process involves calculating the geometries and energies of all stationary points along the reaction coordinate. researchgate.net This includes the initial reactant complex, the transition state where bond-breaking and bond-forming occur simultaneously, and the final product complex. mdpi.comsciforum.net The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction rates. libretexts.org

One common transformation for haloalkanes is dehydrohalogenation, an elimination reaction. In the case of the related compound 1-chlorocyclooctene, dehydrohalogenation has been shown to produce the cyclic allene (B1206475), 1,2-cyclooctadiene. smu.ca A theoretical study of such a reaction for this compound would involve modeling the approach of a base, the abstraction of a proton, and the concurrent departure of the chloride ion. Computational tools can explore different mechanistic possibilities, such as the concerted E2 mechanism or a stepwise E1cB mechanism where a carbanion intermediate is formed. tdl.org The calculated energy barriers for each pathway would reveal the most likely mechanism under specific conditions.

The search for transition states can be complex but is aided by various computational algorithms. nih.gov Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (QST2) approaches are used to locate the saddle point structure connecting reactants and products. libretexts.org Once a transition state is located, a frequency calculation is performed to verify its nature; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org Advanced techniques can even automate the exploration of complex reaction networks, identifying multiple potential pathways and products without prior chemical intuition. wmcsameera.comhokudai.ac.jp

Table 1: Key Concepts in Reaction Pathway Calculations

Concept Description Relevance to this compound
Potential Energy Surface (PES) A multidimensional surface describing the energy of a molecule as a function of its atomic coordinates. Maps the energy landscape for transformations like SN2 or E2 reactions. researchgate.netmdpi.com
Transition State (TS) The highest energy point along the lowest energy path of a reaction; a first-order saddle point on the PES. libretexts.org Determines the activation energy and rate of this compound reactions.
Density Functional Theory (DFT) A quantum mechanical method for calculating the electronic structure of atoms and molecules. Widely used to compute energies and geometries of reactants, products, and transition states for this compound. mdpi.comnih.gov

| Reaction Coordinate | A geometric parameter that changes during the conversion of one or more reactant molecules into one or more product molecules. | Represents the progress of a reaction, for instance, the change in C-Cl and C-Nucleophile bond distances in an SN2 reaction. |

Computational Studies on Solvent Effects and Catalytic Mechanisms

The environment in which a reaction occurs significantly influences its outcome. Computational chemistry provides powerful tools to investigate the effects of solvents and catalysts on the transformations of this compound.

Solvent Effects: Solvents can alter reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states differently. researchgate.netrsc.org Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comsciforum.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, in an SN2 reaction, increasing solvent polarity can decrease the reaction rate by more effectively solvating the localized charge on the nucleophile reactant than the dispersed charge in the transition state. researchgate.netmdpi.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. wmcsameera.comiastate.edu The reacting species (this compound and the nucleophile/base) are treated with high-level QM methods, while the surrounding solvent molecules are treated with computationally less expensive MM force fields. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurate predictions. iastate.edupitt.edu Studies have shown that for some reactions, including at least the first solvation shell explicitly is necessary to accurately model the mechanism. pitt.edu

Catalytic Mechanisms: Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. diva-portal.org Computational studies are instrumental in elucidating these catalytic mechanisms at a molecular level. For a hypothetical catalyzed reaction of this compound, computational analysis would involve:

Modeling the Catalyst-Substrate Complex: The initial step is to determine the geometry and binding energy of the complex formed between this compound and the catalyst.

Investigating Catalyst Design: Computational methods can be used to screen different potential catalysts or modify existing ones to improve efficiency or selectivity. For example, DFT calculations can help understand how different metal centers or ligands in a catalyst might affect the chlorination of organic compounds. google.com

By combining these computational approaches, researchers can gain a comprehensive understanding of how to control the reactivity of this compound by choosing appropriate solvents and designing effective catalysts.

Molecular Dynamics Simulations for this compound Systems

While quantum mechanical calculations are excellent for studying the electronic details of a reaction, Molecular Dynamics (MD) simulations are the preferred tool for exploring the structural dynamics and conformational behavior of molecules over time. ebsco.commdpi.com MD simulations model a system of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes how the positions and velocities of particles evolve. ebsco.comlammps.org

For a system containing this compound, MD simulations can provide critical insights into several areas:

Conformational Analysis: The eight-membered ring of cyclooctane is highly flexible, adopting multiple low-energy conformations. MD simulations can explore the vast conformational space of this compound, identifying the most stable conformers and the energy barriers between them. nih.gov This is crucial because the reactivity of the chloro-substituent can be highly dependent on its axial or equatorial position in a given conformation.

Solvation and Transport Properties: By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent), MD can reveal detailed information about the structure of the solvation shell. rsc.orgrsc.org Analysis of the simulation trajectory can yield properties like radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute. It can also be used to calculate transport properties like diffusion coefficients.

Interactions with Interfaces and Biomolecules: MD simulations are widely used to study how small molecules interact with larger systems. inflibnet.ac.in For example, one could simulate this compound interacting with a catalytic surface, a polymer matrix, or the active site of an enzyme. ebsco.comnih.gov These simulations can elucidate binding modes, interaction energies, and the dynamic changes that occur upon binding. nih.gov

To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For this compound, a standard organic force field like AMBER, CHARMM, or OPLS-AA would be parameterized. wmcsameera.com

The analysis of MD trajectories can be complex. Techniques like Principal Component Analysis (PCA) are often used to identify the most significant collective motions within the molecule, separating large-scale conformational changes from local, high-frequency vibrations. biorxiv.orgmpg.de

Table 2: Applications of Molecular Dynamics Simulations for this compound

Application Information Gained Key Analysis Techniques
Conformational Sampling Identification of stable and metastable conformers; pathways and rates of conformational change. Dihedral angle analysis, free energy maps, cluster analysis. nih.gov
Solvation Structure Arrangement of solvent molecules around this compound; strength of solute-solvent interactions. Radial Distribution Functions (RDFs), coordination number calculation. rsc.org
Dynamic Properties Rate of diffusion in different media; rotational correlation times. Mean Squared Displacement (MSD), velocity autocorrelation functions.

| Binding and Interactions | Preferred binding orientation with a host molecule or surface; calculation of binding free energies. | Root Mean Square Deviation (RMSD), interaction energy calculations, hydrogen bond analysis. inflibnet.ac.innih.gov |

Spectroscopic Characterization Methodologies for Chlorocyclooctane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of chlorocyclooctane by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) Applications for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the this compound molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the electronegative chlorine atom deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield) compared to the protons in unsubstituted cyclooctane (B165968).

The ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping multiplets due to the conformational flexibility of the eight-membered ring and the various non-equivalent proton environments. The proton attached to the same carbon as the chlorine atom (the α-proton) is expected to resonate at the furthest downfield position. The signals for the other protons on the cyclooctane ring would appear at upfield positions, with their chemical shifts and splitting patterns determined by their proximity to the chlorine atom and their coupling with neighboring protons. Spin-spin splitting patterns, governed by the n+1 rule, reveal the number of adjacent non-equivalent protons, aiding in the assignment of signals to specific protons in the ring. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 (CH-Cl) Downfield (e.g., 3.5 - 4.5) Multiplet

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.

Carbon-13 NMR (¹³C NMR) Applications for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to elucidate the carbon skeleton of this compound. researchgate.netsavemyexams.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, simplifying the spectrum. libretexts.org

The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.orgksu.edu.sa The carbon atom bonded to the chlorine atom (C-1) is significantly deshielded and will appear at the lowest field (highest ppm value) in the spectrum. The other carbon atoms of the cyclooctane ring will resonate at higher fields (lower ppm values), similar to those in cyclooctane itself. The symmetry of the molecule influences the number of distinct signals; if the molecule is conformationally locked into a structure with some symmetry, fewer signals will be observed than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 (C-Cl) Downfield (e.g., 60 - 70)

Note: These are approximate ranges and can be influenced by solvent and conformational effects.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. fiveable.me

Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Connectivities

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in complex molecules like this compound. wikipedia.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. emerypharma.com Cross-peaks in the 2D spectrum connect the signals of coupled protons, allowing for the tracing of the proton connectivity throughout the cyclooctane ring. This is invaluable for assigning the complex and overlapping multiplets in the 1D ¹H NMR spectrum. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. researchgate.net Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. emerypharma.com This technique provides a definitive link between the proton and carbon skeletons of the molecule, greatly facilitating the unambiguous assignment of both ¹H and ¹³C NMR spectra. youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing its molecular vibrations. utdallas.eduvscht.cz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C-Cl functional groups.

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclooctane ring will appear in the region of 2850-3000 cm⁻¹. libretexts.org

C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ groups will be observed in the fingerprint region, typically around 1470-1450 cm⁻¹. libretexts.org

C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region of the spectrum, typically in the range of 600-800 cm⁻¹. The exact position of this band can provide information about the conformation of the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretching 2850 - 3000
C-H Bending 1470 - 1450

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. horiba.comyoutube.com It relies on the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa.

For this compound, Raman spectroscopy can also be used to identify the C-H and C-Cl vibrations. The C-Cl stretch is often a strong and easily identifiable peak in the Raman spectrum. biosynth.com The low-frequency region of the Raman spectrum can provide information about the skeletal vibrations of the cyclooctane ring, which are sensitive to the ring's conformation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample molecule. researchgate.netyoutube.com When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, which removes an electron to form a positively charged molecular ion (M⁺•). chemguide.co.uk The m/z value of this molecular ion provides the molecular weight of the compound. youtube.com

For this compound (C₈H₁₅Cl), the molecular weight is 146.66 g/mol . sigmaaldrich.com A key feature in the mass spectrum of a chlorine-containing compound is the presence of two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks: the M⁺• peak for molecules containing ³⁵Cl and an (M+2)⁺• peak for those with ³⁷Cl. The relative intensity of these peaks will be in a ~3:1 ratio, which is a characteristic signature for a compound containing a single chlorine atom.

In addition to determining the molecular weight, mass spectrometry provides structural information through fragmentation analysis. The molecular ion is often energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org Only the charged fragments are detected. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Expected Fragmentation Pattern for this compound:

Loss of Chlorine: A common fragmentation pathway for haloalkanes is the cleavage of the carbon-halogen bond. This would result in a peak corresponding to the loss of a chlorine radical (•Cl), generating a cyclooctyl cation [C₈H₁₅]⁺ at m/z = 111.

Ring Cleavage: The cyclooctane ring can undergo fragmentation to produce smaller hydrocarbon fragments. These often appear as clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Loss of HCl: Elimination of a hydrogen chloride molecule (HCl) from the molecular ion could lead to a peak at m/z = 110, corresponding to a cyclooctene (B146475) radical cation [C₈H₁₃]⁺•.

The analysis of these fragments helps to confirm the structure of the parent molecule. libretexts.org

Ionm/z (for ³⁵Cl)IdentitySource
[C₈H₁₅Cl]⁺•146Molecular Ion (M⁺•) sigmaaldrich.com
[C₈H₁₅Cl]⁺•148Molecular Ion with ³⁷Cl Isotope ((M+2)⁺•)
[C₈H₁₅]⁺111Loss of •Cl libretexts.org
[C₈H₁₃]⁺•110Loss of HCl libretexts.org

This interactive table shows potential key peaks in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org The technique works by irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org This pattern of diffracted X-rays provides information on the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. wikipedia.org

While obtaining a single crystal of this compound itself may be challenging, the technique is invaluable for elucidating the solid-state structures of its crystalline derivatives. The introduction of functional groups often facilitates crystallization and allows for detailed structural analysis. Research has demonstrated the successful application of X-ray crystallography to determine the structures of complex this compound derivatives.

For example, in a study focused on the synthesis of functionalized polymers, the X-ray structure of a 5-thio-6-chlorocyclooctene compound was determined, providing unambiguous proof of its molecular conformation and stereochemistry. rsc.org In another synthetic effort, various aminocyclitols were prepared from cyclooctadiene precursors, including a 2-amino-4-chlorocyclooctanediol. researchgate.net The researchers noted that both spectroscopic (NOESY) and X-ray crystallographic analyses were essential to definitively distinguish between different isomers and confirm their structures. researchgate.net

These examples highlight the critical role of X-ray crystallography in providing unequivocal structural proof for complex molecules derived from this compound. This information is vital for understanding reaction mechanisms, confirming the outcome of a synthesis, and for rational drug design where precise knowledge of a molecule's three-dimensional shape is paramount. nih.gov

Development of Advanced Spectroscopic Techniques for this compound Analysis

The analysis of this compound and its derivatives benefits from the continuous development of advanced and hyphenated spectroscopic techniques, which offer enhanced sensitivity, selectivity, and the ability to analyze complex mixtures. numberanalytics.commdpi.com

Hyphenated Techniques: Combining the separation power of chromatography with the detection capabilities of spectroscopy has revolutionized chemical analysis. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile compounds like this compound. GC separates the components of a mixture, and the mass spectrometer provides identification and structural information for each component. rsc.org Kinetic studies, such as the chlorination of alkanes, have been effectively monitored by following the formation of the chloroalkane product using GC-MS. rsc.org

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): This powerful technique is ideal for separating and detecting non-volatile species, such as metal complexes or highly functionalized derivatives of this compound. numberanalytics.com

Advanced Methodologies:

Chemometrics: The application of advanced statistical and mathematical algorithms to spectral data allows for the extraction of more meaningful information. mdpi.com For instance, chemometrics applied to near-infrared (NIR) spectroscopy data has enabled high-accuracy classification of materials. spectroscopyonline.com Such approaches could be used to analyze this compound in complex matrices or to monitor its modification in industrial processes.

Biocatalytic Applications: Advanced analytical methods are crucial in studying novel reactions. In one study, an unspecific peroxygenase (UPO) was used to catalyze the selective functionalization of this compound. d-nb.info The reaction yields and regioselectivity were precisely calculated based on GC integrations, demonstrating the application of established techniques to novel biocatalytic systems involving this compound. d-nb.info

Polymer Analysis: When functionalized chlorocyclooctene monomers are used in ring-opening metathesis polymerization (ROMP), the resulting polymers require advanced characterization. Techniques such as Gel Permeation Chromatography (GPC) are used to analyze the molecular weights and distributions of the functionalized polymers derived from this compound precursors. rsc.org

These advanced techniques and methodologies are pushing the boundaries of what can be analyzed, enabling researchers to study this compound and its derivatives in increasingly complex systems with greater precision.

Applications of Chlorocyclooctane in Advanced Organic Synthesis

Chlorocyclooctane as a Versatile Synthetic Building Block

The utility of this compound as a foundational molecule stems from its capacity to undergo reactions that replace the chloro group with other functionalities or facilitate the construction of larger molecular frameworks.

This compound and its derivatives are instrumental in the synthesis of highly functionalized cyclooctane (B165968) rings, which are of interest for their potential biological activities. Chloro-intermediates are key in the preparation of aminocyclooctanetriols. For instance, the synthesis of 2-amino-4-chlorocyclooctanediol has been achieved in high yield through the ring-opening of an azidoepoxide with hydrogen chloride (HCl) in methanol (B129727). uni.lu Furthermore, the hydrolysis of cyclooctene-derived epoxides with HCl(g) in methanol can stereospecifically yield new chlorocyclooctanetriols. rsc.org These chloro-derivatives can then be converted to the corresponding aminocyclooctanetriols through reactions such as azide (B81097) displacement followed by reduction. rsc.org

The conversion of this compound to cyanocyclooctane represents a standard yet crucial transformation. This nucleophilic substitution reaction, typically carried out with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent, replaces the chlorine atom with a cyano group. This reaction is a fundamental method for introducing a one-carbon unit, which can be further elaborated into carboxylic acids, amines, or amides, thus opening pathways to a diverse range of other cyclooctane derivatives.

Table 1: Examples of Functionalized Cyclooctane Derivatives from Chloro-Intermediates

Precursor TypeTarget DerivativeKey Transformation
Chloro-azido-cyclooctene epoxideAminocyclooctanediolEpoxide ring-opening with HCl
Chloro-cyclooctene epoxideChlorocyclooctanetriolEpoxide hydrolysis with HCl
ChlorocyclooctanetriolAminocyclooctanetriolAzide substitution and reduction
This compoundCyanocyclooctaneNucleophilic substitution with cyanide

The reactivity of cyclooctene (B146475) derivatives in the presence of chlorinating agents demonstrates the role of chloro-intermediates in forming complex polycyclic structures through transannular reactions. The chlorination of 1,5-cyclooctadiene (B75094) with antimony pentachloride (SbCl₅) yields an isomeric mixture of endo- and exo-2, anti-8-dichlorobicyclo[3.2.1]octanes. oup.com Under different conditions, specifically reverse addition, the reaction can also produce endo-2,6- and endo,exo-2,6-dichlorobicyclo[3.3.0]octanes. oup.com These reactions showcase how a chlorinated cyclooctane precursor can be guided toward various bridged bicyclic systems, which are valuable scaffolds in organic synthesis. Similarly, the reaction of cis-cyclooctene with SbCl₅ can produce trans- and cis-1,4-dichlorocyclooctanes, highlighting the formation of dichlorinated eight-membered rings that can serve as precursors to more complex structures. oup.com

Role of this compound Derivatives in Polymerization Processes

Chlorinated derivatives of cyclooctene are valuable monomers in specialized polymerization reactions, leading to materials with tunable properties.

Functionalized cyclooctenes (FCOEs) are significant monomers for Ring Opening Metathesis Polymerization (ROMP), a powerful method for creating polymers with unique architectures and functionalities. rsc.orgresearchgate.net Chloro-substituted cyclooctene derivatives have been successfully employed in ROMP to produce functional polymers. A notable example is the synthesis and polymerization of 5-thio-6-chlorocyclooctene compounds. rsc.org These monomers, prepared from cyclooctadiene, were polymerized using ROMP to generate a range of functionalized polymers with high molecular weights. The presence of the chloro- and thio- groups on the polymer backbone allows for post-polymerization modification and influences the material's thermal properties. rsc.org The use of such chlorinated monomers expands the scope of ROMP, enabling the creation of polymeric materials with complex structures and tailored characteristics. rsc.orgresearchgate.net

Innovative Synthetic Strategies Utilizing this compound Reactivity

The carbon-chlorine bond in this compound is a reactive handle that enables a variety of synthetic transformations, particularly those involving the formation of new carbon-carbon bonds.

The creation of new carbon-carbon bonds is fundamental to the construction of complex organic molecules. This compound is a suitable substrate for several classic and modern bond-forming reactions. One of the most fundamental strategies involves the preparation of a Grignard reagent, cyclooctylmagnesium chloride. This organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new C-C bonds and attach various functional groups to the cyclooctane ring.

Furthermore, this compound is a potential candidate for transition metal-catalyzed cross-coupling reactions. While such reactions often rely on more reactive alkyl iodides or bromides, methods have been developed for the coupling of alkyl chlorides. After conversion to a suitable organometallic derivative (e.g., via the Grignard reagent to form an organozinc or organoboron species), this compound can participate in powerful coupling reactions like the Suzuki, Stille, or Negishi couplings. These reactions allow for the direct connection of the cyclooctyl scaffold to aryl, vinyl, or other alkyl groups, providing a modular and efficient route to complex molecular targets.

Environmental Fate and Degradation Studies of Chlorocyclooctane

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. These mechanisms include photodegradation, hydrolysis, and oxidation.

Photodegradation Pathways in Aqueous and Atmospheric Environments

Direct research on the photodegradation of chlorocyclooctane in water or the atmosphere is not extensively documented in the provided search results. Photodegradation is the breakdown of molecules by light, particularly ultraviolet radiation from the sun. For many organic compounds, this is a significant environmental fate process.

While direct data is scarce, related research on the photocatalytic oxidation of cyclooctene (B146475), a precursor, shows that in the presence of a sensitizer, oxygen, and light, chlorinated byproducts such as 3-chlorocyclooctene and 5-chlorocyclooctene can be formed, particularly when a chlorinated solvent like dichloromethane (B109758) is present. akjournals.com This indicates that the cyclooctane (B165968) ring system can undergo photochemical reactions, but specific pathways for the cleavage or transformation of the C-Cl bond in this compound initiated by light are not detailed.

Hydrolysis and Solvolysis Reactions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Solvolysis is a more general term where the solvent, which is not necessarily water, is the nucleophile. For alkyl halides like this compound, these reactions involve the substitution of the chlorine atom by a hydroxyl group (from water) or another nucleophilic group from the solvent.

Studies have examined the solvolysis of this compound. One comparative study found that the solvolysis of this compound is significantly slower than that of 5-chloro-oxa-cyclooctane. scribd.comscribd.com The latter compound reacts approximately 5 x 104 times faster due to "Neighbouring Group Participation," where the oxygen atom within the ring assists in displacing the chloride ion through an intramolecular SN2 mechanism. scribd.comscribd.com This comparison highlights that while this compound does undergo solvolysis, its rate is typical for a secondary chloroalkane without such intramolecular assistance. In another study, solvolysis of a different compound was reported to yield this compound as a product of a sequence involving a 1,5-transannular hydride transfer. dss.go.th

Oxidative Degradation in Environmental Matrices

Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH) or ozone.

Specific studies on the oxidative degradation of this compound in environmental matrices like soil or water are limited. However, several studies report the formation of this compound through the oxidation of cyclooctane by strong oxidizing agents like chromyl chloride (CrO2Cl2). researchgate.netresearchgate.net These reactions proceed via a hydrogen atom abstraction mechanism. researchgate.net The formation of this compound in these oxidative conditions suggests that the C-H bonds of the cyclooctane ring are susceptible to radical attack. Conversely, the C-Cl bond would be the likely site of attack in subsequent oxidative degradation steps, although specific products from such reactions in environmental settings are not well-documented. Chemical oxidation is a recognized remediation strategy for various chlorinated hydrocarbons. scirp.org

Biotic Degradation Processes

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms.

Biodegradation by Microbial Communities

There is a lack of comprehensive studies focused on the degradation of this compound by mixed microbial communities from soil or water. Generally, the biodegradation of chlorinated hydrocarbons can occur under both aerobic and anaerobic conditions, often involving enzymatic processes like dehalogenation. researchgate.netwikipedia.org Microorganisms such as bacteria and fungi are known to degrade a wide range of chlorinated compounds. researchgate.net

A specific example of a biotic process involving this compound is its oxidation by an unspecific peroxygenase (UPO) from the fungus Marasmius rotula (MroUPO). d-nb.info This enzyme is capable of hydroxylating this compound. This demonstrates that specific enzymes in microorganisms possess the capability to recognize and transform this compound, suggesting that biodegradation in environments containing such organisms is possible.

Identification of Metabolic Pathways and Degradation Products

The identification of complete metabolic pathways for this compound is an area requiring further research. However, specific enzymatic reactions provide insight into initial degradation steps.

The oxidation of this compound catalyzed by the MroUPO enzyme has been shown to be highly regioselective, yielding 4-chlorocyclooctanone as the primary product. d-nb.info This reaction involves the selective hydroxylation at the C-4 position of the cyclooctane ring, which is remote from the chlorine atom, followed by oxidation to the ketone. d-nb.info The study noted that the optimal pH for this C-4 selectivity was between 5.24 and 7. d-nb.info

Environmental Transport, Partitioning, and Bioaccumulation Potential

Due to a significant lack of direct experimental data for this compound, its environmental transport, partitioning, and bioaccumulation potential are largely predicted using Quantitative Structure-Property Relationship (QSPR) models and read-across approaches from structurally similar compounds. canada.caindustrialchemicals.gov.aueuropa.eu These methods leverage data from analogous chemicals, such as other chlorinated hydrocarbons and cycloalkanes, to estimate the environmental behavior of data-poor substances like this compound. researchgate.netnih.gov

Environmental Transport and Partitioning

The movement of this compound in the environment is governed by its physical and chemical properties, which dictate its distribution among air, water, soil, and sediment. Key parameters for these processes are the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Octanol-Water Partition Coefficient (Kow): This coefficient is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. ecetoc.org A higher log Kow value suggests a greater potential for bioaccumulation. For halogenated alkanes, the log Kow value is influenced by the carbon chain length and the degree of chlorination. nih.gov While an experimental value for this compound is not readily available, estimation methods based on its structure suggest a moderate to high lipophilicity, characteristic of many organochlorine compounds. nih.govresearchgate.net For instance, QSAR models can predict log P (an equivalent of log Kow) based on molecular descriptors like the number of carbon and chlorine atoms. researchgate.net The log Kow for the parent compound, cyclooctane, is approximately 3.45, and the addition of a chlorine atom is expected to increase this value.

Soil Sorption Coefficient (Koc): The Koc value indicates the tendency of a chemical to adsorb to soil and sediment organic matter. clu-in.orgca.gov A high Koc value suggests that the compound will be less mobile in soil and more likely to be found in sediment if released into water. rivm.nl Koc can be estimated from Kow using established linear regression equations. brieflands.comepa.gov Given the expected moderate to high log Kow for this compound, its Koc value is also predicted to be significant, indicating that it would likely bind to soil and sediment, reducing its potential for leaching into groundwater. pops.int The general principle is that organochlorine compounds, due to their hydrophobicity, tend to have a strong affinity for soil and sediment. researchgate.net

The following table provides estimated and analogous compound data for partitioning coefficients.

Table 1: Estimated and Analogous Partitioning Data

Compound CAS RN Log Kow Log Koc (estimated from Log Kow) Reference
This compound 295-97-6 Estimated: >3.5 Estimated: >3.0 nih.gov, researchgate.net
Cyclooctane 292-64-8 3.45 ~2.9 wikipedia.org
Chlorocyclohexane 542-18-7 3.2 ~2.7 Analogous Compound
Lindane (gamma-Hexachlorocyclohexane) 58-89-9 3.72 3.04 pops.int

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The Bioconcentration Factor (BCF) is a key metric for assessing this potential in aquatic organisms. researchgate.net

Bioconcentration Factor (BCF): BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. rivm.nl High BCF values are often correlated with high log Kow values. europa.euepa.gov For organochlorine compounds, bioaccumulation is a significant concern due to their lipophilicity and persistence. pops.inteuropa.eu Although no experimental BCF data exists for this compound, QSAR models that predict BCF from log Kow are commonly used. rivm.nleuropa.eu Based on its estimated log Kow, this compound is expected to have a potential for bioaccumulation. Regulatory thresholds often consider a substance bioaccumulative if the BCF is greater than 2000 (log BCF > 3.3). rivm.nleuropa.eu Given that the log Kow is likely above 3.5, the estimated log BCF could approach or exceed this threshold.

The table below presents estimated BCF values and data from analogous compounds.

Table 2: Estimated and Analogous Bioaccumulation Data

Compound CAS RN Log Kow Estimated Log BCF Bioaccumulation Potential Reference
This compound 295-97-6 Estimated: >3.5 Estimated: ~3.0 - 3.5 Moderate to High europa.eu, rivm.nl
Cyclohexane 110-82-7 3.44 2.89 Moderate ecetoc.org
Chlordane (B41520) 57-74-9 6.0 4.15 High pops.int
DDT 50-29-3 6.91 4.7 Very High pops.int

Assessment of Environmental Persistence and Ecotoxicological Implications

Environmental Persistence

Persistence refers to the length of time a chemical remains in the environment before being broken down by biotic (biodegradation) or abiotic (e.g., hydrolysis, photolysis) processes.

Biodegradation: Organochlorine compounds are generally known for their resistance to biodegradation. pops.intnih.gov The carbon-chlorine bond is strong, and the presence of chlorine can make the molecule less susceptible to microbial attack. researchgate.net While some microorganisms can degrade chlorinated compounds, the process is often slow, particularly for cyclic structures. nih.gov Cycloalkanes themselves can be more resistant to degradation than their linear counterparts. nih.gov Therefore, this compound is expected to be persistent in the environment.

Ecotoxicological Implications

Ecotoxicology examines the toxic effects of chemical substances on ecosystems. For this compound, the primary concern, typical of organochlorines, would be its potential toxicity to aquatic life. europa.eu

Aquatic Toxicity: The toxicity of organochlorine compounds to aquatic organisms like fish, daphnia, and algae is well-documented. researchgate.netchemsafetypro.com Acute toxicity is often measured as the concentration that is lethal to 50% of a test population over a short period (LC50), while chronic toxicity looks at longer-term effects on reproduction and growth at lower concentrations (No Observed Effect Concentration, NOEC). chemsafetypro.com The toxicity of these compounds often correlates with their lipophilicity (log Kow), as this property facilitates their uptake and interaction with biological membranes. researchgate.net Given its structure as a chlorinated hydrocarbon, this compound is presumed to be harmful to aquatic life. nj.gov Specific toxicity data for cyclooctane derivatives is limited, but read-across from other chlorinated cycloalkanes like lindane and chlordane suggests a potential for high aquatic toxicity.

The following table summarizes the expected persistence and provides analogous ecotoxicity data.

Table 3: Persistence and Ecotoxicity Profile

Parameter Estimated/Inferred Value for this compound Analogous Compound Data Reference
Biodegradation Likely to be slow; Persistent Organochlorines are generally persistent. pops.int, nih.gov
Aquatic Toxicity (Fish 96h LC50) Predicted to be in the low mg/L range (Toxic) Lindane: 0.027-0.12 mg/L wikipedia.org
Aquatic Toxicity (Daphnia 48h EC50) Predicted to be in the low mg/L range (Toxic) Chlordane: 0.029-0.23 mg/L wikipedia.org
Aquatic Toxicity Classification Likely "Toxic" or "Very Toxic to aquatic life" Halogenated hydrocarbons are often classified as toxic to aquatic organisms. europa.eu, nj.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for chlorocyclooctane, and how do reaction conditions influence yield?

  • Methodology : Radical addition reactions (e.g., photochlorination of cis-cyclooctene with CCl₄ or CHCl₃) are commonly employed. Key variables include initiator concentration (e.g., light intensity), solvent polarity, and reaction time. Design experiments using fractional factorial designs to isolate critical factors affecting yield. Monitor conversion via gas chromatography (GC) and confirm product identity using NMR spectral matching .
  • Data Analysis : Compare retention times and spectral data with reference standards to validate purity. Optimize conditions using response surface methodology (RSM) for maximal yield.

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodology : Combine GC for quantitative purity assessment (e.g., detecting unreacted cyclooctene) and NMR (¹H/¹³C) for structural confirmation. For novel derivatives, employ high-resolution mass spectrometry (HRMS) to verify molecular formulas. Reference spectral libraries (e.g., Beilstein database) for cross-validation .
  • Data Contradictions : Address discrepancies in reported NMR shifts by replicating experiments under standardized conditions (e.g., solvent, temperature) and comparing with peer-reviewed datasets.

Q. How does this compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure. Use HPLC to quantify degradation products (e.g., dehydrohalogenation byproducts). Apply Arrhenius kinetics to predict shelf-life .
  • Experimental Design : Include control samples stored in inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways.

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in this compound formation via radical pathways?

  • Methodology : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during chlorination. Computational studies (e.g., DFT calculations) can model transition states to explain preferential addition sites. Compare experimental outcomes (e.g., 3-chlorocyclooctene vs. This compound ratios) with simulated reaction pathways .
  • Data Interpretation : Correlate steric and electronic effects of the cyclooctane ring with observed product distributions. Validate hypotheses using isotopic labeling (e.g., ³⁶Cl tracer studies).

Q. How can computational models predict this compound’s reactivity in novel reactions (e.g., ring-opening polymerizations)?

  • Methodology : Employ molecular dynamics (MD) simulations to assess strain energy release during ring-opening. Pair with quantum mechanical calculations (e.g., MP2 or CCSD(T)) to predict activation barriers. Validate models experimentally via kinetic studies under controlled conditions .
  • Challenges : Address discrepancies between predicted and observed reactivities by refining solvation models or incorporating entropy effects.

Q. What strategies resolve contradictions in this compound’s reported physicochemical data (e.g., solubility, dipole moments)?

  • Methodology : Conduct systematic literature reviews to identify conflicting datasets. Replicate key experiments using standardized protocols (e.g., IUPAC guidelines). Apply meta-analysis to quantify variability sources (e.g., instrumentation calibration differences) .
  • Case Study : If solubility values diverge, perform phase-diagram studies under identical solvent systems and temperatures. Publish negative results to clarify ambiguities.

Q. How can this compound’s potential as a chiral building block be evaluated for asymmetric synthesis?

  • Methodology : Synthesize enantiomerically pure derivatives via chiral auxiliaries or catalytic asymmetric chlorination. Analyze enantiomeric excess (ee) using chiral GC or HPLC. Test utility in stereoselective reactions (e.g., cross-couplings) and compare with non-chiral analogs .
  • Advanced Characterization : Use X-ray crystallography to resolve absolute configurations and correlate with observed stereochemical outcomes.

Methodological Frameworks for Research Design

  • PICOT Framework : Structure questions around Population (e.g., reaction systems), Intervention (e.g., chlorination methods), Comparison (e.g., alternative reagents), Outcomes (e.g., yield, selectivity), and Timeframe (e.g., reaction kinetics) .
  • FINER Criteria : Ensure questions are Feasible (resource-appropriate), Interesting (address knowledge gaps), Novel (e.g., unexplored reaction pathways), Ethical (safe handling of hazardous intermediates), and Relevant (e.g., applications in medicinal chemistry) .

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Reactant of Route 1
Reactant of Route 1
Chlorocyclooctane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.